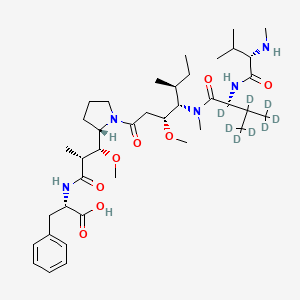

D8-Mmaf

Description

Contextualization of D8-MMAF within the Auristatin Class of Microtubule Modulators

This compound belongs to the auristatin class of compounds, which are synthetic analogs of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. biochempeg.comnih.gov Auristatins are known for their potent antimitotic activity, primarily through the inhibition of tubulin polymerization. biochempeg.comnih.govwikipedia.orgbpsbioscience.com This disruption of microtubule formation leads to cell cycle arrest at the G2-M phase and subsequent apoptosis. nih.govaacrjournals.org

MMAF is a pentapeptide analog. biochempeg.com It differs from monomethyl auristatin E (MMAE), another well-known auristatin used in ADCs, by having a charged phenylalanine at its C-terminus instead of the uncharged norephedrine (B3415761) found in MMAE. biochempeg.comnih.gov This negatively charged carboxylic acid group in MMAF hinders its diffusion across cell membranes, making it generally less permeable and slightly less toxic than MMAE as a free drug. biochempeg.comnih.govaacrjournals.org Auristatins like MMAE and MMAF bind to the same site on tubulin as vinca (B1221190) alkaloids, destabilizing microtubules and blocking assembly. nih.govaacrjournals.org Crystal structures of MMAF in complex with tubulin have been determined, providing insights into its binding mode. nih.gov

Significance of Deuterium (B1214612) Labeling in Chemical Biology and Analytical Methodologies for this compound Research

Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with deuterium atoms, a stable isotope of hydrogen with an extra neutron. youtube.com This substitution increases the molecular weight without significantly altering the chemical structure or primary biological activity. youtube.combiorxiv.org Deuterium labeling is a valuable tool in chemical biology and analytical methodologies for several reasons. symeres.com

For this compound, the incorporation of deuterium atoms (specifically, eight deuterium atoms as indicated by "D8") provides a stable isotope-labeled version of MMAF. medchemexpress.comfujifilm.comglpbio.commedchemexpress.combioscience.co.uk This is particularly useful in quantitative analysis, especially when using mass spectrometry (MS). youtube.comsymeres.comimreblank.ch The mass difference between this compound and unlabeled MMAF allows researchers to distinguish and simultaneously quantify both the labeled and unlabeled species in complex biological samples, such as plasma, tissues, or cell lysates. aacrjournals.orgmedchemexpress.commdpi.com

Deuterium labeling can serve as an internal standard in analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS), which is crucial for accurate quantification of MMAF in pharmacokinetic (PK) and metabolism studies. aacrjournals.orgsymeres.comimreblank.chmdpi.com By adding a known amount of this compound to a sample, variations in sample preparation, extraction efficiency, and instrument response can be accounted for, leading to more precise measurements of the native MMAF concentration. imreblank.ch

Furthermore, deuterium labeling can be used to study metabolic pathways and kinetics. youtube.comsymeres.com By tracking the fate of the deuterated compound, researchers can gain insights into how MMAF is metabolized in vitro and in vivo. While the primary chemical properties remain similar, the kinetic isotope effect can sometimes be exploited in mechanistic studies. youtube.comsymeres.com For this compound research, this labeling is primarily applied to enhance the accuracy and reliability of analytical quantification in complex biological matrices during preclinical and clinical development of MMAF-based ADCs. aacrjournals.orgmedchemexpress.commdpi.com

Overview of this compound's Role as a Cytotoxic Payload in Antibody-Drug Conjugate (ADC) Frameworks

This compound functions as a cytotoxic payload within the framework of Antibody-Drug Conjugates. fujifilm.comglpbio.commedchemexpress.commedchemexpress.com ADCs are complex therapeutic molecules designed to selectively deliver potent cytotoxic agents, like MMAF, to cancer cells expressing specific target antigens. biochempeg.comnih.govnih.govfujifilm.com An ADC typically consists of a monoclonal antibody, a stable linker, and a cytotoxic payload. biochempeg.comnih.govfujifilm.com The antibody targets an antigen on the surface of cancer cells, facilitating the internalization of the ADC into the cell via receptor-mediated endocytosis. nih.gov Once inside the lysosomal compartment of the cell, the linker is cleaved (depending on the linker type), releasing the active MMAF payload. nih.gov

MMAF, upon release, exerts its cytotoxic effect by binding to tubulin and inhibiting microtubule polymerization, thereby disrupting cell division and inducing apoptosis in the targeted cancer cell. biochempeg.comnih.govwikipedia.orgbpsbioscience.comnih.gov The use of a highly potent payload like MMAF is essential because only a limited number of drug molecules can be conjugated to each antibody without compromising its properties. fujifilm.com

Unlike MMAE, which can exhibit a "bystander effect" where the released payload diffuses out of targeted cells to kill neighboring untargeted cells, the charged nature of MMAF limits its membrane permeability. biochempeg.comnih.govaacrjournals.org This characteristic can be advantageous in certain contexts, potentially reducing off-target toxicity to surrounding healthy tissues, although it may also limit the killing of antigen-negative cells within a heterogeneous tumor. nih.govaacrjournals.org

Research findings highlight the efficacy of MMAF as an ADC payload. For instance, studies have shown that targeted MMAF, delivered via an antibody conjugate, is significantly more potent than free MMAF against certain cancer cell lines. medchemexpress.comtargetmol.comnih.gov The potency can be influenced by factors such as the linker technology and the drug-to-antibody ratio (DAR). aacrjournals.orgmdpi.com Preclinical studies evaluating MMAF-based ADCs targeting various antigens, such as BCMA and HER-3, have demonstrated antitumor activity in vitro and in vivo. nih.govnih.govnih.govspandidos-publications.com

Data from in vitro cytotoxicity assays using MMAF against a panel of cell lines demonstrate varying sensitivities. For example, IC50 values for MMAF have been reported for cell lines such as Karpas 299 (119 nM), H3396 (105 nM), 786-O (257 nM), and Caki-1 (200 nM). medchemexpress.comtargetmol.com Conjugation to an antibody can dramatically increase potency; for instance, a cAC10 conjugate of MMAF (cAC10-L1-MMAF4) was found to be over 2200-fold more potent than free MMAF in certain CD30-positive cell lines. medchemexpress.comtargetmol.com

The deuterium labeling in this compound is primarily for research and analytical purposes, enabling accurate quantification and study of the pharmacokinetics and metabolism of the MMAF payload when conjugated in an ADC. aacrjournals.orgmedchemexpress.commdpi.com

Here is a table summarizing in vitro cytotoxicity data for free MMAF:

| Cell Line | IC50 (nM) | Source |

| Karpas 299 | 119 | medchemexpress.comtargetmol.com |

| H3396 | 105 | medchemexpress.comtargetmol.com |

| 786-O | 257 | medchemexpress.comtargetmol.com |

| Caki-1 | 200 | medchemexpress.comtargetmol.com |

| Jurkat (Tn-positive) | 450 | nih.gov |

| SKBR3 (Her2-positive) | 83 | nih.gov |

| HuH7 (LC) | ~25-70 | spandidos-publications.com |

| PLC/PRF/5 (LC) | ~25-70 | spandidos-publications.com |

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Research also involves comparing the activity of MMAF-based ADCs with other auristatin payloads like MMAE. Studies in preclinical models have shown that while both cAC10-vcMMAE and cAC10-vcMMAF were potently cytotoxic to Karpas 299 cells in vitro, only MMAE demonstrated significant bystander killing in an in vivo admixed tumor model, consistent with MMAF's lower membrane permeability. aacrjournals.org

The development and study of this compound contribute to a deeper understanding of MMAF's behavior as an ADC payload, facilitating the design and optimization of next-generation targeted therapies.

Structure

2D Structure

Properties

Molecular Formula |

C39H65N5O8 |

|---|---|

Molecular Weight |

740.0 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-2,3,4,4,4-pentadeuterio-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C39H65N5O8/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50)/t25-,26+,28-,29-,30+,32-,33-,34-,35+/m0/s1/i4D3,5D3,24D,33D |

InChI Key |

MFRNYXJJRJQHNW-BPAOIQOGSA-N |

SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Isomeric SMILES |

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |

Origin of Product |

United States |

Molecular and Cellular Mechanism of Action of Monomethyl Auristatin F Mmaf and Its Deuterated Analog, D8 Mmaf

Targeting Tubulin Polymerization: A Fundamental Mechanism of Action

MMAF functions as a potent antimitotic agent by inhibiting the polymerization of tubulin. creative-biolabs.comwikipedia.orgontosight.aicenmed.comcreativebiolabs.net Tubulin is the primary protein component of microtubules, which are dynamic structures that form part of the cell's cytoskeleton. nih.gov Microtubules are crucial for maintaining cell shape, intracellular transport, and cell division. nih.gov MMAF binds to tubulin, specifically at the vinca (B1221190) alkaloid binding site, although in a noncompetitive manner relative to dolastatin 10. biochempeg.comnih.govnih.gov This binding prevents tubulin dimers from assembling into microtubules, thereby disrupting the formation and stability of the microtubule network. ontosight.aimedchemexpress.com D8-MMAF, as a deuterated form of MMAF, is also a microtubule disrupting agent and potent tubulin polymerization inhibitor. fujifilm.commedchemexpress.comglpbio.comglpbio.com

Disruption of Microtubule Dynamics and Cellular Mitosis

The inhibition of tubulin polymerization by MMAF leads to a significant disruption of microtubule dynamics. ontosight.aimedchemexpress.com Microtubules undergo dynamic instability, characterized by phases of assembly (polymerization) and disassembly (depolymerization), which is vital for various cellular processes, particularly mitosis. nih.gov During mitosis, microtubules form the mitotic spindle, a structure responsible for segregating chromosomes equally into two daughter cells. By blocking tubulin polymerization, MMAF prevents the proper formation of the mitotic spindle. researchgate.net This disruption hinders chromosome alignment and segregation, effectively arresting the cell cycle. medchemexpress.com Immunofluorescence analysis has shown that microtubule networks in interphase cells diminish in a concentration-dependent manner upon MMAF treatment. researchgate.net For instance, disruption of microtubules was observed starting at 125 nM MMAF concentration in MDA MB 231 cells. researchgate.net this compound also acts as a microtubule disrupting agent. fujifilm.commedchemexpress.comglpbio.comglpbio.com

Cell Cycle Perturbation and Induction of Apoptotic Pathways

The disruption of microtubule dynamics and the subsequent failure of proper mitotic spindle formation trigger cell cycle checkpoints, notably the spindle assembly checkpoint. This checkpoint monitors chromosome attachment to spindle microtubules and prevents the cell from progressing to anaphase until all chromosomes are correctly aligned. nih.gov With MMAF treatment, the persistent failure to form a functional spindle leads to a sustained activation of this checkpoint, resulting in cell cycle arrest, primarily in the G2/M phase. nih.govmdpi.comresearchgate.netsemanticscholar.org

Prolonged cell cycle arrest in the G2/M phase, particularly when the damage is irreparable, initiates programmed cell death, known as apoptosis. ontosight.ainih.govmdpi.commdpi.com The induction of apoptosis by MMAF involves the activation of various signaling pathways that lead to cellular dismantling. Studies have shown that MMAE, a related auristatin, significantly increases the sub-G1 population (indicative of apoptosis) and increases cleaved PARP expression, a marker of caspase-dependent apoptosis. researchgate.net While specific detailed research findings on this compound and apoptotic pathways were not extensively found in the provided context, its mechanism as a microtubule-disrupting agent suggests it would induce apoptosis through similar pathways as MMAF and other tubulin inhibitors. nih.govmedchemexpress.commdpi.commdpi.com

Comparative Analysis of MMAF and Related Auristatins (e.g., MMAE) on Microtubule Inhibition

MMAF and Monomethyl Auristatin E (MMAE) are both synthetic auristatin derivatives derived from dolastatin 10 and are commonly used as payloads in ADCs. biochempeg.comcreative-biolabs.com Both compounds function as mitotic inhibitors by blocking tubulin polymerization. creative-biolabs.comwikipedia.org However, there are structural differences that influence their properties and activity. MMAF differs from MMAE by the presence of a charged C-terminal phenylalanine residue, whereas MMAE has a C-terminal norephedrine (B3415761) group. creative-biolabs.comadcreview.comnih.gov This charged phenylalanine in MMAF contributes to its attenuated activity as a free toxin compared to MMAE and also contributes to its membrane impermeability. creative-biolabs.comadcreview.com

Despite MMAF being less potent than MMAE as a free toxin in some contexts, often showing higher IC50 values in vitro glpbio.com, when delivered via an antibody conjugate, targeted MMAF can be significantly more potent than the free drug. medchemexpress.comglpbio.com For example, targeted MMAF in a cAC10 conjugate showed over 2200-fold greater potency than free MMAF in CD30-positive cell lines. medchemexpress.comglpbio.com

The maximum tolerated dose (MTD) in mice for free MMAF (>16 mg/kg) is reported to be much higher than that for free MMAE (1 mg/kg), indicating lower systemic toxicity for free MMAF. glpbio.comglpbio.com This difference in toxicity and membrane permeability makes MMAF particularly well-suited for ADC applications where the payload is intended to be released intracellularly. creative-biolabs.comadcreview.com

Comparative Data on In Vitro Cytotoxicity (IC50 values in nM for free MMAF)

| Cell Line | IC50 (nM) | Source |

| Karpas 299 | 119 | glpbio.com |

| H3396 | 105 | glpbio.com |

| 786-O | 257 | glpbio.com |

| Caki-1 | 200 | glpbio.com |

Note: These values represent the potency of free MMAF in inhibiting cell growth in various cell lines.

Comparative Properties of MMAF and MMAE

| Property | MMAF | MMAE | Source |

| C-terminal Group | Charged Phenylalanine | Norephedrine | creative-biolabs.comadcreview.comnih.gov |

| Membrane Permeability | Attenuated / Lower | Higher | creative-biolabs.com |

| Potency (Free Toxin) | Attenuated compared to MMAE | Higher compared to MMAF | creative-biolabs.com |

| Systemic Toxicity | Lower (Higher MTD in mice) | Higher (Lower MTD in mice) | glpbio.comglpbio.com |

| ADC Suitability | Well-suited for intracellular release | Well-suited for intracellular release | creative-biolabs.comadcreview.com |

| Tubulin Binding Site | Vinca alkaloid site | Vinca alkaloid site | biochempeg.comnih.govnih.gov |

| Mechanism | Inhibits tubulin polymerization | Inhibits tubulin polymerization | creative-biolabs.comwikipedia.org |

Synthetic Strategies and Bioconjugation Methodologies for Mmaf and D8 Mmaf Derivatives

Chemical Synthesis Approaches for MMAF and Deuterated Analogs

The chemical synthesis of MMAF is a sophisticated process. One approach involves the synthesis of a peptide sequence using SPPS on a suitable resin, such as 2-chlorotrityl resin. The sequence MeVal-Val-Dil-Dap-Phe has been reported as a synthetic intermediate. Cleavage from the resin and subsequent purification, for example, by HPLC, yields MMAF. Reported yields for this process can be around 73%. The synthesis of deuterated MMAF analogs would necessitate the incorporation of deuterium (B1214612) atoms at specific positions during the synthetic route, likely involving the use of deuterated building blocks or reagents in the appropriate reaction steps.

Site-Specific Conjugation Technologies for Homogeneous ADC Constructs

Conventional conjugation methods targeting native lysine (B10760008) or cysteine residues often result in heterogeneous mixtures of ADCs with variable drug-to-antibody ratios (DARs) and diverse conjugation sites. This heterogeneity can lead to inconsistent pharmacological properties. Site-specific conjugation technologies aim to overcome this by enabling precise control over the location and stoichiometry of drug attachment, yielding more homogeneous ADC preparations.

Enzymatic methods utilize the high specificity of enzymes to achieve controlled conjugation.

Sortase-Mediated Conjugation: Sortase enzymes from bacteria catalyze a transpeptidation reaction between a protein containing a specific recognition motif (e.g., LPXTG) and a molecule modified with an oligoglycine tag. By engineering sortase recognition tags into specific sites on the antibody and modifying the MMAF payload with a glycine (B1666218) tag, site-specific conjugation can be achieved, leading to homogeneous ADCs with defined DARs (e.g., DAR2 or DAR4). This approach has been successfully applied to conjugate MMAF to antibodies, yielding ADCs with comparable in vitro and in vivo potency to chemically conjugated counterparts.

Split-Intein Mediated Conjugation: Split-inteins can be used to ligate a payload to an antibody at a specific site. The antibody and payload are fused to complementary N- and C-terminal intein fragments, respectively. Upon reconstitution of the active intein, the payload is ligated to the antibody. This method also allows for site-specific and stoichiometric conjugation.

Other enzymatic approaches include the use of microbial transglutaminase (mTG) to attach amine-containing linkers to specific glutamine residues on antibodies.

While traditional methods using native cysteines and lysines are less specific, advancements have been made to improve the site-specificity of these approaches.

Cysteine-Based Conjugation: This involves conjugating the payload-linker to the thiol groups of cysteine residues. Native antibodies contain interchain disulfide bonds that can be partially reduced to expose reactive cysteines for conjugation, typically with maleimide-containing linkers like mc-MMAF. To improve homogeneity, engineered cysteine residues can be introduced at specific, solvent-accessible sites in the antibody sequence. Conjugation to engineered cysteines allows for better control over DAR and conjugation site compared to random conjugation to native cysteines. MMAF has been successfully conjugated to engineered cysteine residues.

Lysine-Based Conjugation: This method targets the ε-amino groups of lysine residues using reagents such as NHS esters. Due to the large number of lysine residues on an antibody surface, traditional lysine conjugation results in highly heterogeneous ADCs. However, some strategies aim for site-selective lysine modification by exploiting differences in lysine reactivity or by using specific conjugation reagents. Site-selective lysine conjugation of MMAF using a β-lactam handle has been reported to yield homogeneous ADCs with defined DARs and potent activity.

Site-specific conjugation approaches, whether enzymatic or chemically directed to engineered or selectively reactive native residues, are crucial for developing next-generation ADCs with improved homogeneity, controlled DAR, and potentially enhanced therapeutic profiles.

Enzymatic Conjugation Methods (e.g., Sortase-Mediated, Split-Intein)

Structural Modifications of MMAF for Enhanced Conjugation and Research Applications

Monomethylauristatin F (MMAF) is a potent synthetic antimitotic agent derived from dolastatin 10. chemicalbook.comjst.go.jphelsinki.fi It functions by inhibiting tubulin polymerization, thereby disrupting cell division and inducing apoptosis in cancer cells. targetmol.com Due to its high toxicity, MMAF is primarily utilized as a cytotoxic payload in antibody-drug conjugates (ADCs), allowing for targeted delivery to cancer cells and minimizing systemic exposure.

Structural modifications of MMAF are crucial for its effective conjugation to antibodies and for various research applications, including pharmacokinetic studies and understanding metabolic pathways. MMAF differs structurally from its analogue, monomethylauristatin E (MMAE), primarily by the presence of a C-terminal phenylalanine residue, which confers increased hydrophilicity and reduced membrane permeability compared to MMAE. chemicalbook.comhelsinki.firesearchgate.net This charged C-terminal carboxyl group in MMAF is less able to cross cell membranes than the neutral MMAE. chemicalbook.comhelsinki.firesearchgate.net However, this increased hydrophilicity also leads to a lesser tendency for aggregation and has been associated with lower systemic toxicity for free MMAF compared to free MMAE. chemicalbook.comresearchgate.net

Both the N-terminal monomethylvaline and the C-terminal carboxyl group of MMAF can serve as attachment points for linkers used in bioconjugation. glpbio.com The selection of the linker and the conjugation site significantly influence the stability, efficacy, and safety profile of the resulting ADC. nih.govnih.govmdpi.com

Common structural modifications involve the introduction of functional groups to enable stable linker attachment to antibodies. Maleimide-based linkers, such as maleimidocaproyl (mc), are frequently used to form covalent bonds with thiol groups on antibodies, often targeting cysteine residues. chemicalbook.comnih.gov For instance, maleimidocaproyl-monomethyl auristatin F (mc-MMAF) is a widely used precursor for generating ADCs with a non-cleavable linkage. chemicalbook.comnih.govcellmosaic.com This type of linker requires internalization and degradation of the antibody within the target cell to release the active drug, cysteine-mc-MMAF. chemicalbook.com

Another approach involves the use of cleavable linkers, such as the valine-citrulline (Val-Cit) dipeptide linker, often coupled with a p-aminobenzylcarbamate (PAB) spacer. cellmosaic.commedchemexpress.comnih.govcellmosaic.com This mc-Val-Cit-PAB-MMAF construct is stable in circulation but is designed to be cleaved by lysosomal enzymes like cathepsin B within the tumor cell, releasing the active MMAF payload. cellmosaic.commedchemexpress.comcellmosaic.com Research findings indicate that while non-cleavable linkers may sometimes show higher maximum tolerated doses, cleavable linkers can, in certain cases, result in more potent cytotoxicity. nih.gov The manipulation of the C-terminal peptide sequence attached to MMAF can modulate the efficacy, potency, and tolerability of the conjugates. glpbio.com

Structural modifications also extend to the development of isotopically labeled variants, such as D8-MMAF. glpbio.commedchemexpress.com this compound is a deuterated form of MMAF hydrochloride. glpbio.commedchemexpress.com Deuterium labeling involves replacing hydrogen atoms with deuterium isotopes at specific positions within the molecule. This modification does not typically alter the fundamental chemical structure or primary mechanism of action but can be valuable in research applications, particularly in pharmacokinetic studies and mass spectrometry-based analysis. medchemexpress.com The increased mass due to deuterium allows for easier differentiation between the labeled compound and its non-labeled counterpart or endogenous substances in complex biological matrices. This facilitates the tracking and quantification of this compound during absorption, distribution, metabolism, and excretion (ADME) studies, providing detailed insights into its behavior in biological systems. medchemexpress.com

Further research into structural modifications of MMAF aims to optimize properties such as solubility, reduce aggregation tendencies, and influence conformational equilibrium to favor the biologically active form. helsinki.firesearchgate.netnih.gov Studies have explored modifications to shift the cis/trans conformational equilibrium of MMAF, as only the trans-isomer is considered biologically active. helsinki.finih.gov For example, computational studies suggest that halogenation of chlorinated MMAF can significantly reduce the amount of the inactive cis-isomer. nih.gov

The development of novel linker chemistries, including bifunctional linkers like dibromomaleimide (DBM), also represents a significant area of structural modification and conjugation strategy. nih.gov DBM-MMAF derivatives, analogous to mc-MMAF but with a DBM linker, have been used to achieve more homogeneous ADCs through site-specific conjugation to antibody interchain cysteines. nih.gov These homogeneous ADCs have demonstrated improved pharmacokinetics, enhanced efficacy, and reduced toxicity in preclinical models compared to conventional heterogeneous ADCs. nih.gov

The flexibility of modifying MMAF's structure, particularly at its termini, allows for the creation of diverse derivatives suitable for conjugation via various linker technologies, contributing significantly to the advancement of ADC development and research into targeted therapies.

Table 1: Illustrative MMAF Conjugates and Linker Types

| Conjugate/Derivative | Linker Type | Conjugation Site on Antibody | Release Mechanism | Research Application/Note |

| mc-MMAF | Maleimidocaproyl (mc) | Cysteine (Thiol) | Lysosomal degradation | Non-cleavable linker, used in ADCs |

| mc-Val-Cit-PAB-MMAF | Maleimidocaproyl-Val-Cit-PAB | Cysteine (Thiol) | Cathepsin B cleavage | Cleavable linker, used in ADCs |

| This compound | N/A | N/A | N/A | Deuterated form, used in pharmacokinetic/metabolism studies |

| DBM-MMAF | Dibromomaleimide (DBM) | Interchain Cysteines | Lysosomal degradation | Bifunctional linker for homogeneous ADCs |

Table 2: In Vitro Cytotoxicity of MMAF and a Representative ADC

| Compound | Cell Line | IC50 (nM) | Reference |

| Free MMAF | Karpas 299 | 119 | targetmol.com |

| Free MMAF | H3396 | 105 | targetmol.com |

| Free MMAF | 786-O | 257 | targetmol.com |

| Free MMAF | Caki-1 | 200 | targetmol.com |

| cAC10-L1-MMAF4* | CD30-positive cell lines | < Free MMAF (Avg. >2200-fold more potent) | targetmol.com |

*Note: cAC10-L1-MMAF4 represents an ADC with MMAF conjugated via a specific linker (L1) to the cAC10 antibody, with an average drug-to-antibody ratio (DAR) of 4. targetmol.com

Table 3: Properties of MMAF vs. MMAE

| Property | MMAF | MMAE | Reference |

| C-terminal Group | Phenylalanine (with carboxyl group) | Norephedrine (B3415761) | helsinki.firesearchgate.net |

| Membrane Permeability | Lower (due to charged carboxyl group) | Higher | chemicalbook.comhelsinki.firesearchgate.net |

| Hydrophilicity | Higher | Lower | chemicalbook.comresearchgate.net |

| Aggregation Tendency | Lesser | Higher | chemicalbook.comresearchgate.net |

| Systemic Toxicity (Free Drug) | Lower | Higher | chemicalbook.comresearchgate.net |

| Tubulin Binding Affinity | Binds five times more strongly than MMAE | Lower than MMAF | helsinki.fi |

Preclinical in Vitro Characterization of D8 Mmaf and Mmaf Conjugated Entities

Assessment of MMAF-Mediated Cytotoxicity in Diverse Cell Line Models

MMAF is a highly potent cytotoxic agent. ontosight.aicenmed.combpsbioscience.comadcreview.com When conjugated to antibodies, MMAF demonstrates potent antitumor effects. cenmed.combpsbioscience.comadcreview.com In vitro cytotoxicity studies have evaluated the potency of MMAF conjugates in a variety of cancer cell lines.

Studies have shown that MMAF conjugates can exhibit potent cytotoxicity against antigen-positive cell lines. For instance, mAb-L1-MMAF conjugates were found to be significantly more potent than free MMAF on a panel of CD30-positive hematological cell lines. acs.org Free MMAF itself has shown cytotoxic activity in cell lines, including Tn-positive Jurkat and Her2-positive SKBR3 cells, albeit at higher concentrations compared to its conjugated form. nih.gov The charged C-terminal phenylalanine residue in MMAF is thought to attenuate its cytotoxic activity compared to its uncharged counterpart, MMAE, likely due to impaired intracellular access of the free drug. nih.govadcreview.comacs.org However, once inside the cell, MMAF is highly potent. nih.gov

The cytotoxic activity of MMAF conjugates can vary depending on factors such as the target antigen expression level, the linker technology used, and the specific cell line model. acs.orgd-nb.info For example, ADCs containing MMAF have shown effective cytotoxicity against breast cancer cell lines, including those with induced drug resistance. researchgate.net The potency of MMAF conjugates in vitro does not always directly correlate with the potency of the free payload. nih.gov

| Cell Line Model | Antigen Expression | Conjugate Type | IC50 (Approximate) | Reference |

| CD30+ Hematological | High | mAb-L1-MMAF | Much lower than free MMAF | acs.org |

| Jurkat (Tn-positive) | Positive | Free MMAF | 450 nM | nih.gov |

| SKBR3 (Her2-positive) | Positive | Free MMAF | 83 nM | nih.gov |

| Karpas 299 | CD30+ | cAC10-vcMMAF | Potent | aacrjournals.orgaacrjournals.org |

| H3396 | Not specified | Free MMAF HCl | 105 nM | cenmed.com |

| 786-O | Not specified | Free MMAF HCl | 257 nM | cenmed.com |

| Caki-1 | Not specified | Free MMAF HCl | 200 nM | cenmed.com |

Analysis of Cellular Uptake and Intracellular Trafficking of MMAF-Conjugated Agents

Cellular uptake and intracellular trafficking are critical steps for the efficacy of ADC s. nih.govdovepress.com MMAF, being a charged molecule, has decreased cell permeability compared to the less polar MMAE. researchgate.net Therefore, MMAF is heavily reliant on antibody conjugation for efficient intracellular uptake. researchgate.net

ADC s are primarily internalized by cells through receptor-mediated endocytosis, often via clathrin-mediated endocytosis. nih.govdovepress.com Following internalization, the ADC-antigen complex is trafficked through endocytic compartments. nih.govdovepress.comaacrjournals.org Studies have investigated the trafficking of antibodies conjugated to MMAF. For instance, the trafficking and kinetics of cAC10 antibody conjugated to MMAF via a vc linker appeared similar to those conjugated to MMAE. nih.gov Internalized ADC-antigen complexes can either be recycled back to the cell surface or directed towards the lysosomal pathway for degradation. aacrjournals.org Efficient trafficking to the lysosome is important for the release of the payload when using cleavable linkers. aacrjournals.org

The level of intracellular accumulation of the ADC can increase over time. aacrjournals.org Quantitative measurements using techniques like LC-MS/MS can determine the absolute intracellular drug levels. aacrjournals.orgaacrjournals.org

Mechanistic Investigations of Payload Release within Cellular Compartments

For ADCs utilizing cleavable linkers, the release of the MMAF payload typically occurs within the cellular compartments, primarily lysosomes, through enzymatic cleavage. nih.govdovepress.comcellmosaic.com Linkers such as the valine-citrulline (VC) linker are stable in the extracellular environment but are cleaved by lysosomal enzymes like cathepsin B once the ADC is internalized into tumor cells. adcreview.comresearchgate.netcellmosaic.com This cleavage releases the active MMAF payload. adcreview.comcellmosaic.com

Investigation of MMAF's Impact on Cellular Processes Beyond Tubulin Polymerization

MMAF is primarily known for its potent antimitotic activity through the inhibition of tubulin polymerization, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis. ontosight.ainih.govcenmed.combpsbioscience.comadcreview.com This is the main mechanism by which MMAF exerts its cytotoxic effects. ontosight.ai

While its primary mechanism is tubulin inhibition, research on ADCs in general suggests that the payload can also induce other cellular effects. For instance, some ADCs have been shown to induce DNA damage and apoptosis. researchgate.net However, specific detailed investigations into effects of MMAF or D8-MMAF on cellular processes beyond tubulin polymerization were not prominently found in the provided search results. The focus of the literature is heavily on its role as a microtubule-disrupting agent.

Studies on the Bystander Effect of MMAF Versus Other Payloads in In Vitro Heterogeneous Cell Systems

The bystander effect refers to the ability of a cytotoxic payload released from an ADC in an antigen-positive cell to kill neighboring antigen-negative cells. aacrjournals.orgmdpi.comnih.gov This effect is particularly important in treating heterogeneous tumors where not all cancer cells express the target antigen. aacrjournals.orgmdpi.comnih.gov

MMAF is generally considered to have limited or no significant bystander effect compared to more membrane-permeable payloads like MMAE. aacrjournals.orgnih.govaacrjournals.orgmdpi.com This difference is attributed to the charged nature of MMAF, which restricts its ability to freely diffuse across cell membranes and into adjacent cells after being released from the antigen-positive cell. aacrjournals.orgaacrjournals.orgmdpi.comunimi.it

In vitro studies using co-culture systems of antigen-positive and antigen-negative cells have been used to evaluate the bystander effect. mdpi.comnih.gov These studies have shown that while MMAE can mediate bystander killing in such systems, MMAF typically fails to do so effectively. aacrjournals.orgaacrjournals.org The membrane permeability of the released payload is a critical factor determining the extent of the bystander effect. aacrjournals.orgmdpi.com

| Payload | Membrane Permeability | Bystander Effect (In Vitro/Preclinical) | Reference |

| MMAF | Lower (Charged) | Limited or None | aacrjournals.orgnih.govaacrjournals.orgmdpi.comunimi.it |

| MMAE | Higher (Less Polar) | Potent | aacrjournals.orgaacrjournals.orgmdpi.comunimi.it |

Analytical and Metabolic Profiling of D8 Mmaf in Preclinical Research Models

Quantitative Bioanalytical Methodologies for D8-MMAF Detection (e.g., LC-MS)

Quantitative bioanalytical methodologies are essential for determining the concentration of MMAF in various biological matrices during preclinical studies. Liquid chromatography-mass spectrometry (LC-MS), particularly LC-quadrupole-time-of-flight-mass spectrometry (LC-TOF-MS/MS), has been developed and qualified for the quantification of MMAF in preclinical matrices such as rat plasma. wikipedia.orgcenmed.comuni.luglpbio.com

These methods typically involve sample preparation steps like homogenization of tissues or processing of plasma, followed by extraction of the analyte. For instance, a method described for MMAF and MMAE detection in tumor or cell pellets involved homogenization with methanol (B129727) and acetonitrile (B52724) containing an internal standard, centrifugation to precipitate protein, and subsequent solid phase extraction before LC-MS analysis. glpbio.com

LC-MS/MS assays for MMAF in rat plasma have demonstrated acceptable calibration curves over a relevant concentration range, utilizing techniques like quadratic regression. wikipedia.orgcenmed.comuni.luglpbio.com These methods have also shown stability of MMAF under various conditions and an absence of significant matrix effects between rat and other preclinical species, suggesting potential applicability across different animal models. wikipedia.orgcenmed.comuni.luglpbio.com The sensitivity of these assays is critical due to the often low concentrations of released payload in preclinical studies. wikipedia.orgcenmed.comuni.lu

Metabolic Pathways and Identification of Metabolites of MMAF in Preclinical Biological Matrices (e.g., Liver Microsomes, Plasma)

Metabolic profiling studies are conducted in preclinical models to understand how MMAF is processed by the organism. In vitro and in vivo metabolite profiling studies for MMAF have been performed, notably using liver microsomes from rats and humans, as well as rat plasma. wikipedia.orgcenmed.comuni.luglpbio.com

Incubation of MMAF with liver microsomes fortified with cofactors like NADPH, UDPGA, and GSH allows for the study of oxidative and conjugative metabolic pathways. wikipedia.orguni.lu Using LC-TOF-MS/MS, several metabolites of MMAF have been tentatively identified in liver microsomes. wikipedia.orgcenmed.comuni.luglpbio.com In one study, seven metabolites were tentatively identified in human liver microsomes, while four were found in rat liver microsomes, indicating potential species differences in metabolism. uni.lu

The major metabolic pathway identified for MMAF in liver microsomes is demethylation. wikipedia.orgcenmed.comuni.luglpbio.com This metabolic transformation was also predicted by in silico tools. wikipedia.orguni.luglpbio.com While demethylation is a primary route, other metabolic reactions such as mono-oxidation have also been predicted and observed. uni.lu

Although metabolites are readily found in liver microsomes, they were barely found in plasma and tissues in some studies involving other compounds, highlighting the importance of analyzing relevant matrices for comprehensive metabolic profiling.

Pharmacokinetic Characterization of Free MMAF and MMAF-Conjugated Forms in Preclinical Models (Emphasis on Systemic Fate, Not Exposure Levels)

Pharmacokinetic studies in preclinical models provide insight into the systemic fate of MMAF, both in its free form and when conjugated to an antibody in ADCs. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of MMAF.

Following release from the ADC linker, unconjugated MMAF is primarily eliminated from preclinical species by biliary excretion, which occurs after distribution into extracellular fluids and uptake into the liver. A small fraction may also be eliminated through renal excretion in the form of catabolites/metabolites. The deconjugation process, which releases free MMAF from the ADC, is assumed to be higher in the tumor microenvironment compared to systemic circulation due to higher protease activity. Once released intracellularly, free MMAF can bind to its target or efflux out of the cell.

Application of Deuterium (B1214612) Labeling (this compound) as an Internal Standard for Quantitative Analysis in Research

Deuterium-labeled compounds, such as this compound, are widely used as internal standards in quantitative bioanalytical methods like LC-MS for the accurate determination of analyte concentrations in complex biological matrices. glpbio.com

An ideal internal standard should possess similar physical and chemical properties to the analyte of interest, including comparable ionization efficiency in mass spectrometry. Stable isotope-labeled forms of the analyte, such as this compound for MMAF, are considered ideal internal standards because they behave almost identically to the analyte during sample preparation and analysis, compensating for variations that can occur during these processes.

Mechanisms of Resistance to Mmaf Based Antibody Drug Conjugates in Research Models

Antigen-Dependent Resistance Mechanisms

Antigen-dependent resistance mechanisms primarily involve alterations in the target antigen that affect ADC binding, internalization, or processing. researchgate.netfrontiersin.org

Modulation of Target Antigen Expression

A key mechanism of resistance involves changes in the expression levels of the target antigen on the surface of cancer cells. researchgate.netresearchgate.net Studies have shown that chronic exposure to ADCs can lead to a decrease in the expression of the target antigen. aacrjournals.orgjci.org This downregulation reduces the number of binding sites available for the ADC, thereby limiting its uptake by cancer cells. researchgate.netaacrjournals.org For instance, decreased HER2 expression has been observed in breast cancer cell lines upon chronic exposure to trastuzumab emtansine (T-DM1), an ADC utilizing a different payload but illustrating this principle. aacrjournals.orgjci.orgoaepublish.com Antigen loss can also result from acquired molecular alterations in the antibody target. jci.org Tumor heterogeneity, where antigen expression varies across tumor cells, can also contribute to inconsistent targeting and allow cells with low or absent antigen to survive. mdpi.comoaepublish.com

Alterations in ADC Internalization and Intracellular Processing

Efficient internalization of the ADC-antigen complex following binding is crucial for the release of the cytotoxic payload within the cancer cell. researchgate.netmdpi.com Resistance can develop if this internalization process is impaired or if there are alterations in the subsequent intracellular trafficking and processing of the ADC. jci.orgmdpi.com For example, some studies have indicated that resistant cells may internalize ADCs into different cellular compartments, such as caveolin-1-positive puncta, which can prevent proper enzymatic processing of the linker and payload release. jci.org Altered trafficking to lysosomes or increased recycling of the ADC back to the cell membrane before payload release can also lead to reduced efficacy. jci.org Defects in lysosomal degradation processes, necessary for cleavable linkers to release the payload, can also contribute to resistance. researchgate.netmdpi.com

Payload-Specific Resistance Mechanisms

Payload-specific resistance mechanisms focus on the ability of the cancer cell to tolerate or inactivate the cytotoxic effects of the released MMAF. researchgate.net

Modulation of Intracellular Drug Transporter Expression

Increased expression of drug efflux pumps, particularly ATP-binding cassette (ABC) transporters like ABCB1 (MDR1/P-gp) and ABCC1 (MRP1), is a well-established mechanism of resistance to various chemotherapeutics, including ADC payloads. nih.govjci.orgmdpi.com These transporters can actively pump the cytotoxic drug out of the cell, reducing its intracellular concentration to sub-lethal levels. researchgate.netnih.gov Studies have shown that upregulation of ABCB1 can lead to resistance to MMAE-based ADCs. aacrjournals.orgjci.org However, a noteworthy property of MMAF is that its activity may be less affected by ABCB1 overexpression compared to MMAE, potentially due to the negatively charged carboxyl group on MMAF which could impair its ability to be effluxed by certain transporters. rsc.orgjci.org

Alterations in Tubulin Dynamics and Related Cellular Pathways

MMAF exerts its cytotoxic effect by disrupting tubulin polymerization, which is essential for microtubule formation and cell division. wikipedia.orgrsc.org Resistance can arise through alterations in tubulin structure or dynamics that reduce MMAF binding or interfere with its ability to inhibit polymerization. While direct mutations in tubulin are less commonly reported as a primary resistance mechanism to auristatins compared to some other tubulin inhibitors, changes in the expression or activity of proteins that regulate tubulin dynamics or microtubule-associated proteins could potentially contribute to resistance. nih.gov Additionally, alterations in downstream signaling pathways that control cell cycle progression or apoptosis can influence the cell's response to tubulin disruption.

Implications of Cellular Stress Responses on MMAF Activity

Compound Information

| Compound Name | PubChem CID |

| Monomethyl auristatin F (MMAF) | 10395173 |

| D8-MMAF | 155293296 |

Data Table Example (Illustrative based on search findings, specific data points would require detailed extraction and formatting):

| Payload | Susceptibility to ABCB1 Efflux | Research Model/Context | Source |

| MMAE | High | Cell lines resistant to brentuximab vedotin | aacrjournals.orgjci.org |

| MMAF | Lower/Not significantly affected | ABCB1-overexpressing cell lines | rsc.orgjci.org |

This illustrative table demonstrates how data on the impact of specific resistance mechanisms, like efflux pump activity, on different auristatin payloads (MMAE vs. MMAF) is reported in the literature. Detailed research findings often present IC50 values or fold-resistance in specific cell lines under varying conditions, which would be required for comprehensive data tables.

Linker-Related Resistance Mechanisms Affecting Payload Release Efficiency

Resistance to MMAF-based ADCs can arise from various mechanisms, including those related to the linker connecting the antibody to the MMAF payload. The linker's stability and its efficiency in releasing the active MMAF payload within the target cancer cell are critical for the ADC's efficacy. Linkers are designed to remain stable in systemic circulation but undergo cleavage within the tumor microenvironment or inside the target cell, typically in the lysosome, to release the cytotoxic payload. nih.govnih.govaacrjournals.org

Cleavable linkers, such as peptide-based linkers susceptible to lysosomal proteases (e.g., cathepsin B), or disulfide linkers cleavable by reduction in the intracellular environment, are commonly employed in MMAF-based ADCs. nih.govnih.govnih.gov Non-cleavable linkers, on the other hand, require the complete lysosomal degradation of the antibody to release the payload conjugated to an amino acid remnant. nih.govaacrjournals.org Resistance can occur if the linker is not efficiently cleaved within the cell, preventing sufficient release of MMAF. adcreview.com Alterations in lysosomal function or reduced expression/activity of the enzymes responsible for linker cleavage can contribute to this type of resistance. googleapis.com

Furthermore, the properties of the released payload itself influence its distribution and activity. MMAF is a charged molecule, which limits its ability to passively diffuse across cell membranes. aacrjournals.orgnih.govaacrjournals.org This characteristic affects the "bystander effect," where the released payload from targeted cells kills neighboring tumor cells with lower or no antigen expression. Unlike more lipophilic payloads such as MMAE, the charged nature of MMAF generally restricts its bystander killing potential. aacrjournals.orgnih.govaacrjournals.org Resistance in heterogeneous tumors with variable antigen expression can be influenced by this limited bystander effect.

This compound is utilized in research to study the efficiency of linker cleavage and the subsequent release and intracellular concentration of the MMAF payload. By using this compound as a traceable analog, researchers can employ techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of released MMAF within cells or tissues over time. aacrjournals.org This allows for a better understanding of how different linker designs impact payload release and how resistance mechanisms might affect this process. Studies comparing ADCs with different linkers or in resistant cell models can use this compound to track the fate of the payload after ADC internalization and processing.

Development of In Vitro Resistance Models for MMAF-Based ADCs

The development of in vitro resistance models is crucial for understanding the mechanisms by which cancer cells evade the cytotoxic effects of MMAF-based ADCs and for identifying strategies to overcome resistance. These models are typically generated by exposing sensitive cancer cell lines to increasing concentrations of an ADC over an extended period, selecting for clones that acquire resistance. nih.govabzena.comalomedika.com Both continuous and intermittent exposure strategies have been successfully used to develop ADC-resistant cell lines. nih.gov

In vitro resistance models for MMAF-based ADCs have revealed various resistance mechanisms, including the upregulation of drug efflux pumps, such as ATP-binding cassette (ABC) transporters (e.g., ABCB1/MDR1 and ABCC1/MRP1), which can actively transport the released MMAF out of the cancer cell. adcreview.comgoogleapis.comnih.govnih.gov Other mechanisms observed in these models include decreased expression of the target antigen on the cell surface, leading to reduced ADC binding and internalization, and alterations in intracellular trafficking pathways that affect ADC processing and payload release. adcreview.comgoogleapis.com

While this compound itself is not directly used to induce resistance (as resistance develops to the cytotoxic effect of the MMAF payload), it plays a role in the characterization and study of these in vitro resistant models. This compound can be used as an analytical standard or tracer to quantify intracellular MMAF levels in resistant cell lines compared to their sensitive counterparts. aacrjournals.org This helps researchers determine if the resistance is due to reduced payload accumulation (e.g., via efflux pumps) or other mechanisms affecting payload activity downstream. By quantifying MMAF using this compound as an internal standard in LC-MS analysis of cell lysates, researchers can assess the impact of acquired resistance mechanisms on the intracellular availability of the cytotoxic payload. aacrjournals.org

Future Directions and Emerging Research Avenues for D8 Mmaf and Mmaf Based Constructs

Integration of MMAF with Novel Bioconjugation Platforms

A critical area of future research involves the integration of MMAF with novel bioconjugation platforms to generate more homogeneous and stable ADCs acs.orgnih.gov. Traditional methods for conjugating payloads to antibodies, such as those targeting lysine (B10760008) residues or reduced interchain cysteines, often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites nih.gov. This heterogeneity can impact the pharmacokinetic profile, efficacy, and toxicity of the resulting ADC.

Emerging research is focused on site-specific conjugation techniques that allow for precise control over the location and number of MMAF molecules attached to the antibody nih.govresearchgate.net. These methods, which may involve engineered cysteine residues, unnatural amino acids, or enzymatic conjugation, aim to produce more defined and reproducible ADC products researchgate.net. Furthermore, novel linker technologies are being developed to improve the stability of the conjugate in systemic circulation, preventing premature payload release, while ensuring efficient and targeted release of active MMAF within the designated cancer cell acs.orgnih.gov. Research into cleavable linkers responsive to specific enzymes or conditions prevalent in the tumor microenvironment is expected to enhance the therapeutic index of MMAF-based ADCs. Additionally, exploring conjugation platforms that enable higher drug loading while maintaining favorable physicochemical properties remains an active area of investigation to potentially increase potency, especially against tumors with heterogeneous antigen expression or low target density aacrjournals.org.

Exploration of MMAF in Dual-Payload Conjugates for Enhanced Mechanistic Complexity

The concept of dual-payload ADCs, where a single antibody carries two distinct cytotoxic agents, represents a promising avenue for enhancing the therapeutic efficacy of MMAF-based constructs researchgate.netmdpi.combiorxiv.orgbiochempeg.combiochempeg.com. This strategy is designed to address challenges such as tumor heterogeneity, the presence of cancer stem cells, and the development of resistance mechanisms that can limit the effectiveness of single-payload ADCs mdpi.combiochempeg.com.

By combining MMAF with a second payload that has a different mechanism of action, researchers aim to achieve synergistic cytotoxic effects and reduce the likelihood of treatment resistance researchgate.netbiochempeg.com. Studies have investigated combinations of MMAF with other microtubule-targeting agents like MMAE, as well as with DNA-damaging agents researchgate.netmdpi.combiorxiv.org. Preclinical data suggests that dual ADCs incorporating MMAE and MMAF can demonstrate superior anti-tumor activity compared to single-payload conjugates or a mixture of individual ADCs, particularly in models of resistant tumors biorxiv.orgbiochempeg.combiochempeg.com. The rationale often involves leveraging MMAF's potent cell-killing activity upon internalization to eliminate targeted cells, while the co-conjugated payload (like MMAE) might exert bystander effects on neighboring cells that may have lower target expression or are less efficiently targeted biorxiv.org. Future research will continue to explore optimal payload combinations with MMAF, investigate linker designs that facilitate the controlled release of both payloads, and evaluate the efficacy and potential for synergistic activity in a wider range of cancer types and resistance settings.

Investigation of MMAF's Role in Modulating Tumor Microenvironment Components In Vitro

Beyond directly killing cancer cells, the impact of MMAF and MMAF-conjugated antibodies on the tumor microenvironment (TME) is an increasingly important area of research, particularly through in vitro studies nih.govnih.govaacrjournals.org. The TME is a complex ecosystem comprising various cell types, including immune cells, fibroblasts, endothelial cells, as well as the extracellular matrix and soluble factors, all of which play crucial roles in tumor growth, progression, and response to therapy nih.govnih.govacs.org.

Advanced Analytical Techniques for Real-time Monitoring of D8-MMAF Biotransformation

The ability to accurately monitor the biotransformation of this compound and MMAF-based ADCs in biological systems is paramount for understanding their pharmacokinetics, metabolism, and disposition nih.govresearchgate.net. This compound, as a stable isotope-labeled analog, is particularly valuable in these studies, allowing for the precise quantification and differentiation of the administered payload from endogenous compounds or metabolites using mass spectrometry fluoroprobe.comglpbio.comglpbio.com.

Advanced analytical techniques, primarily based on liquid chromatography coupled with mass spectrometry (LC-MS), are continuously being developed and refined for the comprehensive characterization of ADCs and their biotransformation products nih.govresearchgate.net. Future directions in this area include the development of more sensitive, selective, and high-throughput LC-MS methods capable of quantifying intact ADCs, antibody fragments with conjugated payload, released free payload (MMAF or this compound), and their metabolites in complex biological matrices such as plasma, serum, urine, and tissue samples nih.govresearchgate.netfrontiersin.org. Techniques like high-resolution mass spectrometry (HRMS) are increasingly employed to provide detailed structural information on biotransformation products nih.gov. Real-time or near-real-time monitoring techniques, potentially involving microdialysis coupled with highly sensitive analytical platforms, are being explored to gain a more dynamic understanding of this compound release and metabolism in target tissues frontiersin.org. These analytical advancements are essential for supporting preclinical and clinical development, enabling a deeper understanding of drug behavior, informing dose optimization, and identifying potential biomarkers of response or toxicity.

Computational Modeling and Simulation Approaches for MMAF-Target Interactions

Computational modeling and simulation are emerging as powerful tools to complement experimental studies in the research and development of MMAF-based ADCs unl.eduresearchgate.netitn.ptmdpi.comupenn.edu. These approaches can provide valuable theoretical insights into the complex interactions between the different components of an ADC (antibody, linker, and payload) and their biological targets, as well as predict their behavior within a biological system researchgate.netitn.pt.

Future research will increasingly utilize computational methods to model and simulate various aspects of MMAF-target interactions. This includes using techniques like molecular docking and molecular dynamics simulations to study the binding of MMAF to its intracellular target, tubulin, and to understand the structural and energetic basis of this interaction researchgate.netitn.ptmdpi.com. Computational chemistry can also be applied to design and predict the properties of novel MMAF derivatives or linker chemistries, aiming to improve potency, stability, or release characteristics researchgate.netitn.pt. Furthermore, systems biology and pharmacokinetic/pharmacodynamic (PK/PD) modeling can integrate data from in vitro and in vivo experiments to simulate the distribution, metabolism, and efficacy of MMAF-based ADCs in a more holistic manner unl.eduitn.pt. These models can help predict optimal dosing strategies, identify factors influencing drug response, and guide the design of next-generation ADCs, potentially reducing the need for extensive experimental testing unl.eduresearchgate.netitn.pt.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing D8-MMAF?

- Answer : this compound synthesis typically follows antibody-drug conjugate (ADC) protocols, involving linker-payload conjugation under controlled pH and temperature. Characterization requires tandem analytical techniques:

- Mass Spectrometry (MS) for molecular weight validation .

- Nuclear Magnetic Resonance (NMR) to confirm structural integrity and purity .

- High-Performance Liquid Chromatography (HPLC) for quantifying conjugation efficiency .

Q. How should researchers design initial experiments to evaluate this compound's cytotoxic activity?

- Answer : Use a tiered approach:

In vitro cytotoxicity assays (e.g., CellTiter-Glo®) across multiple cancer cell lines (e.g., HER2+ breast cancer) to establish IC₅₀ values .

Control groups : Compare with unconjugated antibodies and free MMAF to isolate payload-specific effects .

Dose-response curves with triplicate technical replicates to assess reproducibility .

- Documentation : Predefine acceptance criteria for data validity (e.g., R² ≥ 0.95 for curve fitting) .

Q. What key parameters should be prioritized in this compound stability studies?

- Answer : Monitor:

- Thermal stability : Accelerated degradation at 4°C, 25°C, and 40°C to simulate storage/transport conditions .

- Solubility : Precipitation thresholds in buffer systems (e.g., PBS vs. histidine-sucrose) .

- Aggregation : Size-exclusion chromatography (SEC) to detect high-molecular-weight species .

- Metadata : Record batch-specific variations (e.g., linker lot differences) in a structured format (e.g., README files) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to minimize heterogeneity in drug-antibody ratio (DAR)?

- Answer :

- Step 1 : Use hydrophobic interaction chromatography (HIC) to separate DAR variants .

- Step 2 : Apply machine learning models (e.g., partial least-squares regression) to correlate reaction conditions (pH, molar ratio) with DAR distribution .

- Step 3 : Validate with in vivo efficacy models to ensure optimized DAR maintains tumor penetration .

Q. What strategies address contradictory data in this compound's pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

- Answer :

- Hypothesis Testing : Determine if discrepancies arise from assay sensitivity (e.g., ELISA vs. LC-MS/MS for PK) or biological variability (e.g., tumor microenvironment heterogeneity) .

- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL) to identify confounding factors (e.g., Fcγ receptor binding) .

- Mechanistic Modeling : Use PK/PD modeling (e.g., NONMEM) to reconcile in vitro-in vivo disconnects .

Q. How can reproducibility challenges in this compound research be mitigated?

- Answer :

- Pre-registration : Publish experimental protocols on platforms like Open Science Framework before data collection .

- Data Management Plans (DMPs) : Specify storage formats (e.g., .RAW for mass spectra), metadata standards (e.g., Dublin Core), and access protocols .

- Reagent Validation : Share characterized reference materials (e.g., this compound reference standards) via repositories like Addgene .

Q. What computational tools are recommended for analyzing this compound's binding affinity to cancer targets?

- Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model antibody-antigen interactions over μs-scale trajectories .

- Free Energy Calculations : Apply alchemical methods (e.g., MBAR) to predict binding ΔG with <1 kcal/mol error margins .

- Validation : Cross-check computational results with surface plasmon resonance (SPR) experimental KD values .

Data Management & Reporting

Q. How should researchers integrate this compound spectral data into FAIR-compliant repositories?

- Answer :

- Formatting : Convert NMR/MS raw data to open formats (e.g., mzML, JCAMP-DX) .

- Metadata Tags : Include experimental parameters (e.g., magnetic field strength for NMR, ionization mode for MS) using domain-specific standards (e.g., MIAME for genomics) .

- Repository Selection : Use discipline-specific platforms (e.g., ChEBI for chemical data) or generalist repositories (e.g., Zenodo) with embargo options .

Q. What frameworks ensure data integrity in publications involving this compound?

- Answer :

- Checklist Adherence : Follow the COPE guidelines for image manipulation and statistical reporting .

- Raw Data Archiving : Deposit unprocessed datasets (e.g., flow cytometry .fcs files) alongside processed figures .

- Peer Review : Engage collaborators for pre-submission validation of critical claims (e.g., payload release mechanisms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.